Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl-

Description

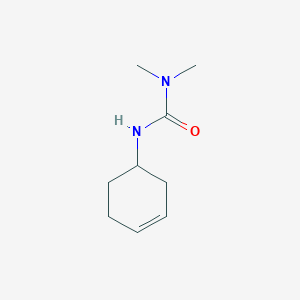

Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- is a substituted urea derivative characterized by a cyclohexenyl group attached to the N' position and two methyl groups on the N atoms. This structure imparts unique physicochemical properties, such as altered solubility, steric hindrance, and reactivity compared to simpler urea analogs.

Properties

CAS No. |

847798-82-7 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

3-cyclohex-3-en-1-yl-1,1-dimethylurea |

InChI |

InChI=1S/C9H16N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,10,12) |

InChI Key |

HAXDZDCMLJVQIA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1CCC=CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituted ureas are classified based on their N- and N'-substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Substituted Ureas

| Compound Name | Molecular Formula | Substituents (N/N') | CAS Number | Primary Use |

|---|---|---|---|---|

| Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- | Not explicitly provided¹ | N: Two methyl; N': Cyclohexenyl | Not available | Likely agrochemical |

| Cycluron (Urea, N'-cyclooctyl-N,N-dimethyl-) | C₁₁H₂₂N₂O | N: Two methyl; N': Cyclooctyl | 2163-69-1 | Herbicide |

| Fluometuron (N,N-dimethyl-N'-(3-CF₃-phenyl)urea) | C₁₀H₁₁F₃N₂O | N: Two methyl; N': 3-Trifluoromethylphenyl | 2164-17-2 | Cotton herbicide |

| Fenuron (N,N-dimethyl-N'-phenylurea) | C₉H₁₂N₂O | N: Two methyl; N': Phenyl | 101-42-8 | Non-selective herbicide |

| Urea, N-cyclohexyl-N'-phenyl | C₁₃H₁₈N₂O | N: Cyclohexyl; N': Phenyl | 886-59-9 | Research (thermal studies) |

¹Molecular formula inferred from structural analogs: Likely C₉H₁₅N₂O.

Key Observations :

- Substituent Effects : The cyclohexenyl group in the target compound introduces unsaturation, enhancing reactivity compared to saturated cycloalkyl groups (e.g., cyclooctyl in Cycluron). This may influence binding to biological targets or degradation pathways .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic N'-substituents (e.g., fluometuron, fenuron) exhibit higher herbicidal activity due to improved electron-withdrawing properties, whereas aliphatic substituents (e.g., cyclohexenyl, cyclooctyl) may reduce toxicity but limit bioavailability .

Physicochemical Properties

Table 2: Property Comparison

| Compound | Molecular Weight | Water Solubility | LogP (Octanol-Water) | Thermal Stability (ΔrH°) |

|---|---|---|---|---|

| Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- | ~185 g/mol² | Low (estimated) | ~2.5 (estimated) | Not available |

| Cycluron | 198.30 g/mol | 0.5 g/L (20°C) | 2.8 | Stable up to 200°C |

| Urea, N-cyclohexyl-N'-phenyl | 218.29 g/mol | Insoluble | 3.1 | ΔrH° = -98.4 kJ/mol³ |

²Estimated based on analogs; ³From reaction enthalpy data .

Key Observations :

- Hydrophobicity : The cyclohexenyl group likely increases LogP compared to phenyl-substituted ureas, enhancing membrane permeability but reducing water solubility.

- Thermal Stability : Saturated cycloalkyl groups (e.g., cyclohexyl) improve stability, while unsaturated groups (e.g., cyclohexenyl) may lower decomposition thresholds .

Toxicological and Environmental Profiles

- Cycluron: Classified as a herbicide with moderate environmental persistence. No significant mutagenicity reported .

- Urea, N'-(4-chlorophenyl)-N,N-dimethyl-: Withdrawn due to carcinogenicity in animal studies .

- Target Compound: Limited toxicological data; however, unsaturated aliphatic substituents may reduce bioaccumulation compared to chlorinated analogs .

Q & A

What are the common synthetic routes for preparing Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl-?

Level: Basic

Methodological Answer:

The synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. For example, analogous urea derivatives (e.g., N-(3-chlorophenyl)-N-(thiazolyl)-N'-phenylurea) are synthesized by reacting 3-chlorophenyl isocyanate with thiazolylamine and aniline in inert solvents like dichloromethane or toluene, under reflux with a base (e.g., triethylamine) to neutralize HCl by-products . Scalable methods may employ one-pot tandem reactions using KHMDS as a base, achieving high diastereoselectivity (94% yield) without intermediate purification .

What spectroscopic and analytical methods are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : To identify urea carbonyl stretching frequencies (~1640–1680 cm⁻¹) and monitor hydrogen bonding .

- Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation patterns (e.g., NIST mass spectral data for related urea derivatives) .

- NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent effects on cyclohexenyl and dimethyl groups.

Thermodynamic data (e.g., melting points, enthalpies) should be cross-validated using differential scanning calorimetry (DSC) .

How can researchers resolve discrepancies in reported thermodynamic parameters for urea derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in parameters like ΔrH° (reaction enthalpy) may arise from solvent effects, purity, or measurement techniques. For example, thermochemical data for N-cyclohexyl-N'-phenylurea in dioxane show ΔrH° = -23.5 ± 0.26 kcal/mol . To address inconsistencies:

- Replicate experiments using standardized solvents (e.g., anhydrous dioxane).

- Validate purity via HPLC or GC-MS.

- Compare with computational methods (DFT) to predict thermodynamic stability .

What strategies improve diastereoselectivity in the synthesis of urea derivatives?

Level: Advanced

Methodological Answer:

High diastereoselectivity (e.g., 94% yield) can be achieved via:

- One-Pot Tandem Reactions : Sequential deprotonation and aryl migration using KHMDS, minimizing side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on isocyanates.

- Temperature Control : Reflux conditions (e.g., 80°C for phenyl sulfamates) stabilize transition states .

Post-synthetic protection (e.g., methyl iodide quenching) prevents hydantoin by-products .

What are the key safety considerations when handling urea derivatives with cyclohexenyl groups?

Level: Basic

Methodological Answer:

Refer to safety data sheets (SDS) for hazards:

- Acute Toxicity : Oral LD₅₀ (Category 4; H302) .

- Skin/Eye Irritation : Use PPE (gloves, goggles) to avoid H315/H319 risks .

- Ventilation : Mitigate respiratory irritation (H335) via fume hoods.

Waste disposal must follow regulations for halogenated/organic compounds .

How do structural modifications (e.g., halogenation) impact biological activity in urea derivatives?

Level: Advanced

Methodological Answer:

Halogenation (e.g., 3-chloroisoquinoline or dichlorophenyl groups) enhances bioactivity by:

- Enzyme Inhibition : Chlorine atoms increase electrophilicity, improving target binding (e.g., kinase inhibition) .

- Lipophilicity : Chloro-substituents enhance membrane permeability (logP optimization) .

Comparative studies of analogs (e.g., N-cyclohexyl vs. N-cyclopentyl) reveal steric effects on receptor affinity . Biological screening should include cytotoxicity assays and molecular docking to validate target interactions .

What computational methods are effective for predicting urea derivative reactivity?

Level: Advanced

Methodological Answer:

- DFT Calculations : Model oxidative addition barriers (e.g., 27.6 kcal/mol for phenyl sulfamates) to predict reaction feasibility .

- Molecular Dynamics (MD) : Simulate solvent effects on urea conformation and hydrogen bonding .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.